

Unveiling the Toxicological Profile of Grayanotoxin I (Andromedotoxin)

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Compound of Interest

Compound Name: *Andromedotoxin*

Cat. No.: *B190574*

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A comprehensive analysis of the diterpenoid neurotoxin found in Ericaceae family plants, commonly known as **Andromedotoxin**.

Grayanotoxin I, also known by several synonyms including **Andromedotoxin**, acetylandromedol, rhodotoxin, and asebotoxin, is a potent neurotoxin produced by various plants within the Ericaceae family, such as those of the Rhododendron, Kalmia, and Leucothoe genera.[1][2] Historically, poisoning incidents have been linked to the consumption of "mad honey," which is produced by bees that forage on the nectar of these toxic plants.[2][3][4] This guide provides a detailed comparative analysis of the toxicity of Grayanotoxin I, supported by experimental data, to serve as a crucial resource for researchers, scientists, and drug development professionals. Given that **Andromedotoxin** is chemically identical to Grayanotoxin I, this analysis will focus on the toxicological properties of this singular compound.[1][5]

Quantitative Toxicity Analysis

The acute toxicity of Grayanotoxin I has been determined in animal models, providing a quantitative measure of its lethal potential. The primary reported value is the median lethal dose (LD50), which represents the dose required to kill half of the members of a tested population.

| Compound | Test Animal | Route of Administration | LD50 | Reference |
|----------------------------------|-------------|-------------------------|------------|---|
| Grayanotoxin I (Andromedotoxin) | Mice | Intraperitoneal (i.p.) | 1.31 mg/kg | [1] [6] |
| Grayanotoxin III | Mice | Intraperitoneal (i.p.) | 0.84 mg/kg | [1] [7] |

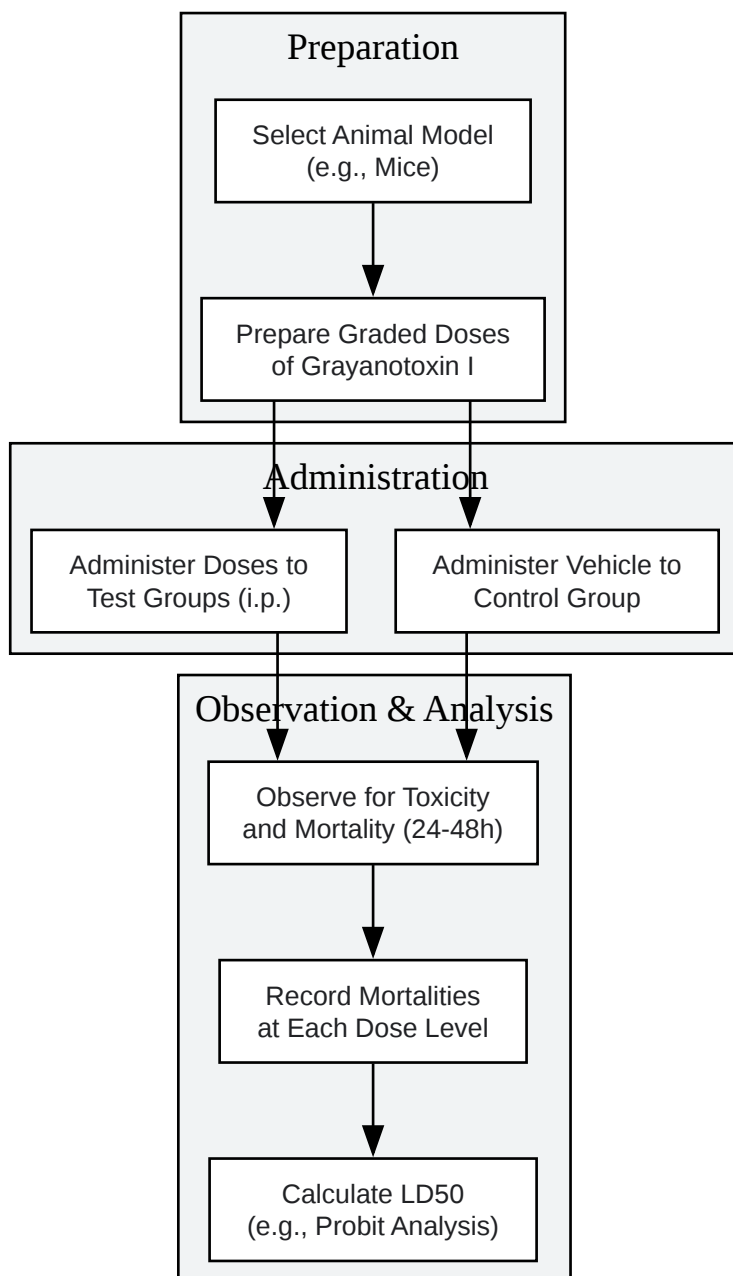
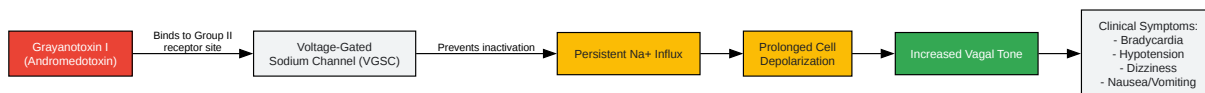
Mechanism of Action

The toxicity of Grayanotoxin I stems from its specific interaction with voltage-gated sodium channels (VGSCs) in the cell membranes of excitable cells, such as neurons and cardiomyocytes.[\[2\]](#)[\[3\]](#)[\[5\]](#)

Grayanotoxin I binds to the group II receptor site on the alpha subunit of the VGSC.[\[2\]](#)[\[3\]](#) This binding event has a profound effect on the channel's function: it prevents the inactivation of the sodium channel, leading to a persistent influx of sodium ions and a state of prolonged cell depolarization.[\[2\]](#)[\[8\]](#) The toxin preferentially binds to the channel in its activated (open) state.[\[2\]](#)[\[9\]](#) This sustained depolarization disrupts normal nerve impulse transmission and muscle function, leading to the characteristic symptoms of poisoning.[\[5\]](#)

The downstream effects of this prolonged sodium channel activation include increased vagal tone, which is responsible for many of the observed clinical signs of intoxication.[\[2\]](#)[\[10\]](#)

Signaling Pathway of Grayanotoxin I Toxicity



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